![molecular formula C11H18ClN3O4S B2968759 N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1795431-69-4](/img/structure/B2968759.png)
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride (APNS) is a chemical compound that has been extensively studied for its potential use in scientific research. APNS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are important for regulating the pH of the body.
Biochemical and Physiological Effects:
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of using N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride. One area of interest is the development of new sulfonamide derivatives with improved selectivity and potency. Another area of interest is the use of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride as a tool to study the role of carbonic anhydrase in cancer and other diseases. Additionally, the development of new methods for the synthesis of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride and other sulfonamide derivatives could lead to new discoveries in this field.
Synthesis Methods
The synthesis of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 1-amino-2-pentanamine in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride as a white crystalline solid.
Scientific Research Applications
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride has been used in scientific research as a tool to study the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride has also been used as a fluorescent probe to study the binding of sulfonamides to proteins.
properties
IUPAC Name |
N-(2-aminopentyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S.ClH/c1-2-3-9(12)8-13-19(17,18)11-6-4-10(5-7-11)14(15)16;/h4-7,9,13H,2-3,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPOORKZFWRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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